

Application Notes and Protocols for CDK2-IN-15 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-15, also known as INX-315, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling therapeutic target.[2] These application notes provide a comprehensive guide for the use of **CDK2-IN-15** in a cell culture setting, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the cell's progression from the G1 to the S phase of the cell cycle.[2] A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.

CDK2-IN-15 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[3] This inhibition of CDK2 activity leads to a G1 cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase and thereby inhibiting proliferation.[4][5] Studies have shown that treatment with **CDK2-IN-15**



results in decreased phosphorylation of Rb and a dose-dependent G1 cell cycle arrest in sensitive cancer cell lines.[4][6]

Data Presentation Biochemical and Cellular Activity of CDK2-IN-15

The following table summarizes the inhibitory concentrations (IC50) of **CDK2-IN-15** against various CDK complexes and in different cancer cell lines.



Target/Cell Line	Assay Type	IC50 (nM)	Reference
Biochemical Assays			
CDK2/cyclin E1	Biochemical	0.6	[1]
CDK2/cyclin A2	Biochemical	2.4-2.5	[1][4]
CDK1/cyclin B	Biochemical	30	[4]
CDK4/cyclin D1	Biochemical	133	[4]
CDK6/cyclin D3	Biochemical	338	[4]
CDK9/cyclin T	Biochemical	73	[4]
Cellular Assays			
Ovarian Cancer Cell Lines (Panel)	CellTiter-Glo (6 days)	26 (mean)	[1]
OVCAR-3 (Ovarian Cancer)	CellTiter-Glo (6 days)	Low nM	[7]
MKN1 (Gastric Cancer)	CellTiter-Glo (6 days)	Low nM	[7]
T47D (Breast Cancer, Abemaciclib Resistant)	Cell Proliferation	Low nM	[4]
MCF7 (Breast Cancer, Abemaciclib/Fulvestra nt Resistant)	Cell Proliferation	Low nM	[4]
Hs68 (Normal Fibroblast)	CellTiter-Glo	Insensitive	[4]
Intracellular Target Engagement			
CDK2/cyclin E1	NanoBRET	2.3	[7][8]
CDK1/cyclin B1	NanoBRET	374	[7]



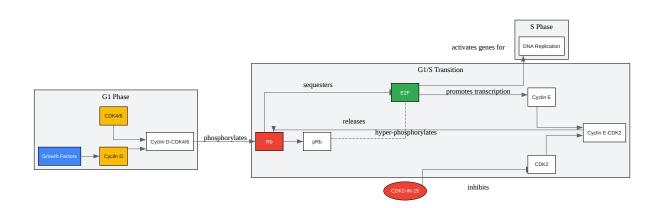
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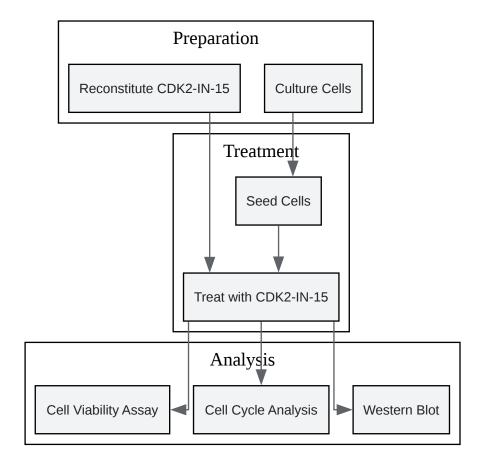
,	CDK9/cyclin T1	NanoBRET	2950	[7]	
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Mandatory Visualizations









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